

Alkyne-PEG4-Maleimide: A Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: Alkyne-PEG4-maleimide

Cat. No.: B610245

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This technical guide provides an in-depth overview of **Alkyne-PEG4-maleimide**, a heterobifunctional crosslinker essential for researchers, scientists, and professionals in drug development. The document details its chemical properties, outlines a key experimental protocol for its application in antibody-drug conjugation, and provides a visual representation of the experimental workflow.

Core Properties of Alkyne-PEG4-Maleimide

Alkyne-PEG4-maleimide is a versatile reagent widely used in bioconjugation. It features a terminal alkyne group for click chemistry reactions and a maleimide group for covalent linkage to thiol-containing molecules such as proteins and peptides. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility.

A summary of its key quantitative data is presented below:

Property	Value	References
Molecular Formula	C ₁₈ H ₂₆ N ₂ O ₇	[1][2][3][4]
Molecular Weight	382.41 g/mol	[1][2][3][4]
Purity	>95% (HPLC)	[2][3]
Appearance	Slightly yellow oil or white crystalline solid	[2][4]
Solubility	Soluble in DMSO, DMF, DCM, THF, and Chloroform	[2][3]
Storage Conditions	-20°C, desiccated	[2][3][5]

Experimental Protocol: Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a general procedure for the synthesis of an antibody-drug conjugate using **Alkyne-PEG4-maleimide** as a linker.

Materials:

- Antibody with available cysteine residues
- **Alkyne-PEG4-maleimide**
- Azide-modified cytotoxic drug
- Reducing agent (e.g., TCEP)
- Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
- Ligand for copper (e.g., TBTA)
- Reaction buffers (e.g., PBS)
- Size exclusion chromatography system for purification

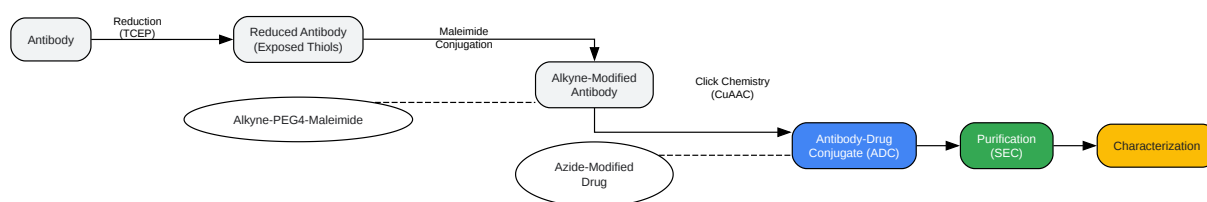
Procedure:

- Antibody Reduction:
 - Dissolve the antibody in a suitable buffer (e.g., PBS).
 - Add a 10-fold molar excess of a reducing agent like TCEP to reduce the interchain disulfide bonds and expose free thiol groups.
 - Incubate for 1-2 hours at 37°C.
 - Remove the excess reducing agent using a desalting column.
- Maleimide Conjugation:
 - Immediately after desalting, add a 5 to 10-fold molar excess of **Alkyne-PEG4-maleimide** (dissolved in DMSO) to the reduced antibody solution.
 - Incubate for 1-2 hours at room temperature or 4°C overnight with gentle stirring.
 - Remove the excess **Alkyne-PEG4-maleimide** using a desalting column.
- Click Chemistry Reaction:
 - To the alkyne-modified antibody, add a 3 to 5-fold molar excess of the azide-modified cytotoxic drug.
 - In a separate tube, prepare the copper(I) catalyst by mixing CuSO₄ and sodium ascorbate in a 1:5 molar ratio with a copper ligand like TBTA.
 - Add the catalyst solution to the antibody-drug mixture.
 - Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification:
 - Purify the resulting ADC using size exclusion chromatography to remove unreacted drug, catalyst, and other small molecules.

- Collect the fractions corresponding to the purified ADC.
- Characterization:
 - Characterize the ADC using techniques such as UV-Vis spectroscopy (to determine drug-to-antibody ratio), SDS-PAGE, and mass spectrometry to confirm successful conjugation and purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of an antibody-drug conjugate using **Alkyne-PEG4-maleimide**.



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Caption: Workflow for Antibody-Drug Conjugate Synthesis.

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